molecular formula C5H10Cl3NO B13730656 3-Amino-1,1,1-trichloropentan-2-ol CAS No. 35695-72-8

3-Amino-1,1,1-trichloropentan-2-ol

Cat. No.: B13730656
CAS No.: 35695-72-8
M. Wt: 206.49 g/mol
InChI Key: OOPHKDFPMLXMPI-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trichloropentan-2-ol is a specialized amino alcohol compound of interest in organic and medicinal chemistry research. Characterized by a five-carbon chain with amino, hydroxy, and trichloromethyl functional groups, this molecule serves as a versatile building block for the synthesis of more complex chemical structures . Its structure is analogous to other research amino alcohols like 3-Amino-1,1,1-trichlorobutan-2-ol, which suggests potential utility as a multifunctional intermediate in exploratory synthetic pathways . The presence of both amino and hydroxy groups on adjacent carbon atoms allows this compound to participate in various chemical reactions, enabling researchers to develop novel compounds, such as heterocycles or prodrugs . Compounds in this class are typically used in laboratory settings to study chemical reactivity, reaction mechanisms, and to create targeted libraries for biological screening . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

35695-72-8

Molecular Formula

C5H10Cl3NO

Molecular Weight

206.49 g/mol

IUPAC Name

3-amino-1,1,1-trichloropentan-2-ol

InChI

InChI=1S/C5H10Cl3NO/c1-2-3(9)4(10)5(6,7)8/h3-4,10H,2,9H2,1H3

InChI Key

OOPHKDFPMLXMPI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(Cl)(Cl)Cl)O)N

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 3-Amino-1,1,1-trichloropentan-2-ol

A logical retrosynthetic analysis of the target molecule, 3-amino-1,1,1-trichloropentan-2-ol, suggests several key disconnections. The structure contains two primary functionalities, an amine and a hydroxyl group, positioned on adjacent carbons (C3 and C2, respectively). This 1,2-amino alcohol motif is a common target in organic synthesis.

The most strategically sound disconnection is across the C2-C3 bond. However, a more powerful and convergent approach involves disconnecting the C2-C3 carbon-carbon bond, which points to an aldol-type addition. Specifically, the Henry reaction (or nitro-aldol reaction) stands out as a highly effective method. encyclopedia.pubwikipedia.org This pathway involves the reaction between an aldehyde and a nitroalkane.

Following this logic, 3-amino-1,1,1-trichloropentan-2-ol can be traced back to the precursor 1,1,1-trichloro-3-nitropentan-2-ol . This intermediate is formed via the C-C bond-forming reaction between chloral (B1216628) (trichloroacetaldehyde) and 1-nitropropane (B105015) . The final target molecule is then accessible through the reduction of the nitro group in the intermediate, a common functional group interconversion.

Carbon-Carbon Bond Formation Strategies

The cornerstone of the proposed synthesis is the creation of the C2-C3 bond. The Henry reaction provides a direct and efficient method for this transformation. wikipedia.orgorganic-chemistry.org

The Henry (Nitro-Aldol) Reaction:

This reaction is a base-catalyzed carbon-carbon bond formation between the α-carbon of a nitroalkane and a carbonyl compound. wikipedia.org In the context of synthesizing 3-amino-1,1,1-trichloropentan-2-ol, the reaction would proceed as follows:

Reactants: Chloral (trichloroacetaldehyde) serves as the electrophilic aldehyde component, providing the CCl₃-C(OH) portion of the backbone. 1-Nitropropane acts as the nucleophilic component after deprotonation by a base, providing the C(NH₂)-CH₂CH₃ portion.

Mechanism: The reaction begins with the deprotonation of 1-nitropropane at the carbon adjacent to the nitro group, forming a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of chloral. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol, 1,1,1-trichloro-3-nitropentan-2-ol. wikipedia.orgyoutube.com

The reaction is typically reversible, and while various bases can be employed, careful selection is necessary to favor the desired β-hydroxy nitro compound and minimize side reactions like elimination. organic-chemistry.org

Table 1: Representative Conditions for Henry Reaction

AldehydeNitroalkaneBase/CatalystSolventYield (%)Reference
BenzaldehydeNitromethaneZinc Triflate/DIPEATolueneHigh wikipedia.org
Aromatic AldehydesNitromethaneQuinine (B1679958) DerivativesTolueneGood encyclopedia.pub
Various AldehydesNitroalkanesAqueous NaOHWaterGood organic-chemistry.org

This table presents data for analogous Henry reactions to illustrate typical conditions and outcomes.

Functional Group Interconversion Pathways

With the carbon skeleton and the hydroxyl group in place, the synthesis requires the conversion of the nitro group at C3 into the target primary amine. This is a standard and well-documented functional group interconversion (FGI).

Reduction of the Nitro Group:

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are effective for this conversion, offering different levels of chemoselectivity and reaction conditions.

Catalytic Hydrogenation: This is one of the most common and efficient methods. The nitro alcohol intermediate (1,1,1-trichloro-3-nitropentan-2-ol) can be hydrogenated using a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel (Ra-Ni) under a hydrogen atmosphere. This method is often clean and high-yielding. youtube.com

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce nitro groups to amines. youtube.com However, their high reactivity requires careful control to avoid reduction of other functional groups, although the trichloromethyl group is generally stable to these conditions.

Dissolving Metal Reduction: The use of metals like zinc (Zn), tin (Sn), or iron (Fe) in an acidic medium (e.g., HCl) is a classic method for nitro group reduction. This approach is robust and often used in industrial settings.

Enantioselective and Diastereoselective Synthesis

The structure of 3-amino-1,1,1-trichloropentan-2-ol features two adjacent stereocenters at C2 and C3. Therefore, controlling the relative and absolute stereochemistry is crucial for obtaining a single, pure stereoisomer. This can be achieved through various asymmetric synthesis strategies applied to the key C-C bond-forming step.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed.

In the synthesis of our target, a chiral auxiliary could be incorporated into either the nitro or the aldehyde component. A more common and well-precedented strategy involves modifying the nucleophile. For instance, instead of 1-nitropropane, a chiral imine or its equivalent could be used as a nucleophile precursor.

A prominent example is the use of sulfinamide-derived auxiliaries, such as tert-butanesulfinamide, popularized by Ellman. wikipedia.org An N-tert-butanesulfinyl imine derived from propionaldehyde (B47417) could be used as the nucleophile. The addition of a trichloromethyl anion equivalent (e.g., from trichloromethane and a strong base) to this chiral imine would proceed with high diastereoselectivity, controlled by the bulky sulfinyl group. Subsequent removal of the sulfinyl auxiliary would yield the chiral amine. While this alters the primary retrosynthetic approach, it represents a powerful and validated strategy for synthesizing chiral amines. wikipedia.org

Organocatalytic Methods

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. This field has provided powerful tools for asymmetric Henry reactions.

For the reaction between chloral and 1-nitropropane, a chiral organocatalyst could be employed to create the C2-C3 bond with high enantioselectivity. Chiral bifunctional catalysts, such as thioureas or quinine derivatives, are known to be effective. encyclopedia.pub

Mechanism of Action: These catalysts typically operate through a dual-activation mechanism. A basic site on the catalyst (e.g., an amine) deprotonates the nitroalkane to form the nucleophilic nitronate, while a hydrogen-bond-donating group (e.g., a thiourea) activates the aldehyde electrophile. The chiral scaffold of the catalyst orients the two reactants in a specific way, leading to the preferential formation of one enantiomer of the product.

Table 2: Examples of Organocatalyzed Asymmetric Henry Reactions

Catalyst TypeAldehydeNitroalkaneDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)Reference
Chiral ThioureaAromaticNitromethaneN/Aup to 98 encyclopedia.pub
Cinchona AlkaloidAromaticα-KetoestersN/Aup to 98 organic-chemistry.org
Quinine DerivativesAromaticNitromethaneN/Aup to 94 encyclopedia.pub

This table provides representative data from organocatalyzed Henry reactions on various substrates.

Asymmetric Catalysis in Stereocenter Construction

Metal-based asymmetric catalysis offers another highly effective route for controlling the stereochemistry of the Henry reaction. Chiral metal complexes can act as Lewis acids to coordinate both the aldehyde and the nitronate, enforcing a stereocontrolled approach. wikipedia.org

Catalyst Systems: A wide range of chiral ligand-metal complexes have been successfully applied. Common examples include copper(II) or zinc(II) complexes with chiral ligands like bis(oxazolines) (BOX) or N-methylephedrine (NME). wikipedia.orgorganic-chemistry.org

Stereochemical Control: The metal center coordinates to the carbonyl oxygen of chloral, increasing its electrophilicity. Simultaneously, it coordinates to the nitronate derived from 1-nitropropane. The chiral ligand creates a defined three-dimensional space around the metal center, forcing the nucleophile to attack the aldehyde from a specific face, thereby determining the absolute stereochemistry of the newly formed stereocenters.

The development of such catalytic systems has made the asymmetric Henry reaction a powerful tool for accessing enantiomerically enriched 1,2-nitro alcohols, which are direct precursors to valuable chiral 1,2-amino alcohols like 3-amino-1,1,1-trichloropentan-2-ol. nih.govnih.gov

Biocatalytic Transformations for Chiral Amino Alcohols

The synthesis of chiral amino alcohols is a significant area of research, with biocatalysis offering a green and highly selective alternative to traditional chemical methods. royalsocietypublishing.orgresearchgate.net Enzymes such as transaminases, amine dehydrogenases (AmDHs), and various reductases are employed to produce enantiomerically pure amino alcohols. nih.govresearchgate.net

For a hypothetical biocatalytic synthesis of chiral 3-amino-1,1,1-trichloropentan-2-ol, a key intermediate would likely be 1,1,1-trichloropentan-2-one. The asymmetric reduction of this prochiral ketone could be approached using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) to establish the chiral hydroxyl center. Subsequently, the introduction of the amino group could be achieved via reductive amination using amine dehydrogenases, which have been successfully engineered to convert α-hydroxy ketones into chiral amino alcohols with high stereoselectivity. nih.gov This chemoenzymatic, or fully enzymatic cascade, often utilizes cofactor regeneration systems to be economically viable. mdpi.com

Table 1: Potential Enzymes for Chiral Amino Alcohol Synthesis

Enzyme Class Transformation Potential Application for Target Compound Reference
Ketoreductases (KREDs) Asymmetric reduction of a ketone to a chiral alcohol Reduction of 1,1,1-trichloropentan-2-one to (S)- or (R)-1,1,1-trichloropentan-2-ol nih.gov
Transaminases (TAs) Transfer of an amino group from a donor to a ketone Reductive amination of 1,1,1-trichloropentan-2-one to form the target amino alcohol researchgate.netmdpi.com
Amine Dehydrogenases (AmDHs) Reductive amination of ketones using ammonia Direct synthesis of chiral 3-amino-1,1,1-trichloropentan-2-ol from its corresponding hydroxy-ketone nih.gov

The bulky and strongly electron-withdrawing trichloromethyl group would present a significant challenge for enzyme active sites, likely requiring screening of diverse enzyme libraries or protein engineering to identify a biocatalyst with sufficient activity and selectivity.

Total Synthesis and Route Optimization

The total synthesis of 3-amino-1,1,1-trichloropentan-2-ol is not described in the literature. However, general strategies for analogous vicinal amino alcohols can be considered. diva-portal.org

Development of Convergent Synthetic Pathways

A convergent synthesis is often more efficient for building complex molecules. rsc.org For the target compound, a plausible convergent approach would involve the coupling of two key fragments. One potential disconnection is between the C2 and C3 carbons. This could involve the nucleophilic addition of an ethyl-containing organometallic reagent to a protected 2-amino-3,3,3-trichloropropanal.

A more likely and practical route would be the synthesis of the precursor ketone, 1,1,1-trichloropentan-2-one. This ketone could be synthesized from precursors like trichloroacetic acid and an appropriate organometallic reagent. organic-chemistry.org The subsequent steps would involve the stereoselective reduction of the ketone and introduction of the amino group, which could be performed in a number of ways, including reductive amination of the ketone or conversion of the alcohol to a leaving group followed by substitution with an amine source. organic-chemistry.orgd-nb.info

Reaction Condition Optimization (e.g., Temperature, Pressure, Solvent Effects)

The optimization of reaction conditions is critical for maximizing yield and selectivity while minimizing side reactions. For the synthesis of a molecule like 3-amino-1,1,1-trichloropentan-2-ol, several parameters would need careful tuning.

Temperature: The addition of a trichloromethyl anion equivalent to a propanal derivative would likely require low temperatures to prevent side reactions and decomposition. organic-chemistry.org Similarly, reductions using powerful hydrides like LiAlH₄ are typically performed at low temperatures.

Solvent: The choice of solvent is crucial. Aprotic, non-polar solvents like THF or diethyl ether are common for organometallic reactions. For biocatalytic steps, aqueous buffers are standard, though co-solvents may be needed to solubilize the hydrophobic, chlorinated substrate. royalsocietypublishing.orgijfmr.com

Pressure: For reactions involving gases, such as catalytic hydrogenation to reduce an azide (B81097) or imine intermediate, pressure would be a key parameter to optimize reaction rates.

Catalyst Design and Evaluation for Specific Transformations

Catalysis is central to the efficient and stereoselective synthesis of chiral molecules. researchgate.net For the asymmetric reduction of the precursor ketone, 1,1,1-trichloropentan-2-one, several catalytic systems could be evaluated.

Chiral Borane Reagents: Corey-Bakshi-Shibata (CBS) catalysts are well-established for the enantioselective reduction of ketones. capes.gov.br

Transition Metal Catalysts: Ruthenium, rhodium, or iridium complexes with chiral ligands are highly effective for asymmetric transfer hydrogenation or hydrogenation of ketones and imines. nih.govnih.gov A chromium-catalyzed cross-coupling of aldehydes and imines has also been shown to produce β-amino alcohols with high selectivity. organic-chemistry.org

The electronic properties of the trichloromethyl group would heavily influence the catalyst's interaction with the substrate, necessitating empirical screening and evaluation of various catalyst-ligand combinations to achieve high enantioselectivity.

Atom Economy and Green Chemistry Principles in Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. indianchemicalsociety.com Atom economy, a key principle, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wikipedia.orgrsc.org

Table 2: Application of Green Chemistry Principles to Hypothetical Synthesis

Green Chemistry Principle Application to Synthesis of 3-Amino-1,1,1-trichloropentan-2-ol Reference
Maximize Atom Economy Prefer addition reactions (e.g., hydrogenation, hydroamination) over substitution or elimination reactions that generate stoichiometric byproducts. wikipedia.orgjocpr.com
Use Catalysis Employ catalytic reagents (e.g., transition metals, enzymes) instead of stoichiometric reagents (e.g., borohydrides) to reduce waste.
Use Safer Solvents Replace hazardous chlorinated solvents or volatile ethers with greener alternatives like water (for biocatalysis), ethanol (B145695), or supercritical fluids where possible. royalsocietypublishing.orgijfmr.com
Increase Energy Efficiency Develop reactions that proceed at ambient temperature and pressure, such as many biocatalytic or modern catalytic processes, to reduce energy consumption. indianchemicalsociety.com

A synthesis route relying on biocatalysis or catalytic hydrogenations would generally have a higher atom economy and be considered "greener" than a multi-step route involving protecting groups and stoichiometric reagents. studyrocket.co.ukacs.org The use of hazardous reagents like chlorine gas could potentially be avoided by using safer chlorinating agents like trichloroisocyanuric acid (TCCA). ingentaconnect.com

Derivatization and Further Chemical Transformations

While no derivatives of 3-amino-1,1,1-trichloropentan-2-ol are reported, the vicinal amino alcohol motif is a versatile functional group handle for further chemical transformations.

N-Acylation/Alkylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides, or alkylated under reductive amination conditions.

O-Alkylation/Esterification: The hydroxyl group can be converted into an ether or ester.

Cyclization: The bifunctional nature of the molecule allows for the synthesis of heterocyclic structures. For example, reaction with phosgene (B1210022) or its equivalents could yield an oxazolidinone ring, a common scaffold in medicinal chemistry. Reaction with aldehydes or ketones could form oxazolidine (B1195125) rings.

Oxidation: Selective oxidation of the secondary alcohol to a ketone would regenerate the aminoketone precursor, while oxidation of the amino group is also possible.

Elimination: Under certain conditions, the alcohol could be eliminated to form an enamine or an allylic amine.

These potential transformations highlight the synthetic utility that 3-amino-1,1,1-trichloropentan-2-ol could offer as a building block, should a viable synthetic route be developed.

Modification of the Amino Group

The primary amino group in 3-Amino-1,1,1-trichloropentan-2-ol serves as a key handle for derivatization, most commonly through acylation reactions to form corresponding amides. This transformation is typically achieved by reacting the amino alcohol with acylating agents such as acid chlorides or by employing various coupling reagents.

The choice of solvent and base is crucial for these reactions. Dichloromethane and N,N-dimethylformamide (DMF) are common solvents, while tertiary amines like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) are often used to scavenge the acid byproduct.

Table 1: Representative N-Acylation Reactions of Amino Alcohols

Acylating Agent/MethodReagents & ConditionsTypical YieldReference
Acid ChlorideChloroacetyl chloride, Acetonitrile, 0°CModerate to High
Coupling ReagentCarboxylic acid, EDC, HOBt, DMFGood researchgate.net
Friedel-Crafts AcylationN-trifluoroacetyl-α-amino acid-OSu, Lewis AcidAdequate researchgate.net

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group of 3-Amino-1,1,1-trichloropentan-2-ol can undergo a variety of transformations, with esterification and cyclization to form oxazolines being the most prominent.

Esterification of the hydroxyl group can be achieved using several methods. A classic approach involves the reaction with a carboxylic acid in the presence of an acid catalyst. Alternatively, treating a solution of the acid and alcohol in pyridine (B92270) with toluenesulfonyl chloride can lead to the rapid formation of the ester in high yield. researchgate.net For substrates sensitive to acidic conditions, methods utilizing reagents like triphosgene (B27547) have been developed, which can be useful for the esterification of tertiary alcohols and the preparation of solid esters. researchgate.net

A significant reaction of β-amino alcohols is their cyclization to form 2-oxazolines, which are valuable heterocyclic intermediates and ligands in asymmetric catalysis. nih.gov The most common synthesis involves the reaction of the amino alcohol with a carboxylic acid or its derivative. nih.gov For instance, acyl chlorides can be reacted with 2-amino alcohols to form an intermediate amide that subsequently cyclizes. wikipedia.org Another approach involves the reaction of the amino alcohol with an aldehyde to form an oxazolidine intermediate, which is then oxidized to the oxazoline (B21484) using agents like N-bromosuccinimide (NBS). orgsyn.org The use of nitriles in the presence of a Lewis acid catalyst, such as zinc chloride, also provides a direct route to oxazolines. wikipedia.org

Table 2: Synthesis of Oxazolines from β-Amino Alcohols

Starting MaterialReagents & ConditionsProductTypical YieldReference
Carboxylic AcidAppel conditions (e.g., PPh₃, CCl₄)2-OxazolineVariable orgsyn.org
AldehydeNBS, CH₂Cl₂2-OxazolineHigh orgsyn.org
NitrileZnCl₂ (catalytic)2-OxazolineGood wikipedia.org

Transformations of the Trichloromethyl Moiety

The trichloromethyl group is a robust and sterically demanding functional group that significantly influences the reactivity of the molecule. While generally stable, it can participate in specific chemical transformations.

One potential reaction pathway involves radical reactions. For example, trichloromethyl free radicals, which can be generated from carbon tetrachloride in the presence of a catalyst like benzoyl peroxide, have been shown to react with amino acid esters. nih.gov The electron-withdrawing nature of the trichloromethyl group also enhances the acidity of the adjacent C-H proton, although in this specific molecule, there is no such proton.

In other contexts, the trichloromethyl group can undergo transformations under basic conditions. For instance, in certain heterocyclic systems like 3-trichloromethylpyridines, reaction with methoxide (B1231860) can lead to the formation of a dichloromethyl group and subsequently an acetal (B89532). rsc.org While direct analogies must be drawn with caution, these examples suggest that under specific conditions, the trichloromethyl group in 3-Amino-1,1,1-trichloropentan-2-ol could potentially be modified. The synthesis of trichloromethyl ketones from trichloroacetic acid and aldehydes is a well-established method, highlighting the utility of the trichloromethyl group as a precursor to other functionalities. organic-chemistry.org

Table 3: Potential Transformations of the Trichloromethyl Group

Reaction TypeReagents & ConditionsPotential Product TypeReference
Radical ReactionBenzoyl peroxide, CCl₄Adducts with radical species nih.gov
Base-induced TransformationMethoxide (in specific systems)Dichloromethyl or acetal derivatives rsc.org

Cyclization Reactions and Heterocyclic Formation (e.g., analogous to triazole synthesis)

The bifunctional nature of 3-Amino-1,1,1-trichloropentan-2-ol makes it an excellent precursor for the synthesis of various heterocyclic systems. The amino and hydroxyl groups can react with suitable bifunctional reagents to form rings such as oxazines or participate in multicomponent reactions to build more complex scaffolds.

An important class of heterocycles that can be envisioned from β-amino alcohol derivatives are triazoles. While direct synthesis from 3-Amino-1,1,1-trichloropentan-2-ol would require specific derivatization, analogous reactions provide a blueprint. For example, the synthesis of 3-amino-1,2,4-triazoles can be achieved through the cyclization of hydrazinecarboximidamide derivatives with a formic acid equivalent. nih.gov Another strategy involves the reaction of amines with orthoesters, which are versatile reagents for the formation of various nitrogen-containing heterocycles. mdpi.com For instance, the reaction of amines with triethyl orthoformate in the presence of sodium azide can lead to the formation of tetrazoles. mdpi.com

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles grafted with β-amino alcohols has been explored in the context of medicinal chemistry, indicating the feasibility of incorporating this structural motif into triazole rings. nih.gov Furthermore, multicomponent reactions involving amino alcohols, polyfluoroalkyl-β-oxo esters, and methyl ketones have been shown to yield complex fused heterocyclic systems like hexahydropyrido[2,1-b] nih.govwikipedia.orgoxazin-6-ones or hexahydrooxazolo[3,2-a]pyridin-5-ones, depending on the reaction conditions. researchgate.net These examples highlight the potential of 3-Amino-1,1,1-trichloropentan-2-ol as a scaffold for diversity-oriented synthesis of novel heterocyclic compounds.

Table 4: Analogous Cyclization Reactions for Heterocycle Synthesis

HeterocycleGeneral MethodReagents & ConditionsReference
1,2,4-TriazoleCyclization of hydrazinecarboximidamideFormic acid equivalent nih.gov
TetrazoleReaction with orthoester and azideTriethyl orthoformate, Sodium azide mdpi.com
Fused OxazinonesThree-component cyclizationβ-oxo ester, ketone, 1,4-dioxane (B91453) or ethanol researchgate.net

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 3-Amino-1,1,1-trichloropentan-2-ol, providing detailed information about its carbon skeleton, proton environments, connectivity, and stereochemistry.

Multi-Dimensional NMR for Complete Assignment (e.g., COSY, HSQC, HMBC)

A complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals is foundational. This is achieved through a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR: The proton spectrum would reveal signals for the ethyl group protons (a triplet for the CH₃ and a quartet for the CH₂), two coupled methine protons (H2 and H3), and exchangeable protons from the amino (NH₂) and hydroxyl (OH) groups. The strong electron-withdrawing effect of the trichloromethyl (-CCl₃) group would deshield the H2 proton, shifting it significantly downfield.

¹³C NMR: The carbon spectrum would show five distinct signals. The C1 carbon, bonded to three chlorine atoms, would appear at a characteristic downfield shift. The carbons bearing the hydroxyl (C2) and amino (C3) groups would also have distinct chemical shifts, typically in the range of 50-80 ppm. oregonstate.eduwisc.eduyoutube.com The ethyl group carbons (C4 and C5) would appear in the aliphatic region.

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton coupling relationships. Key correlations would be observed between H2 and H3, H3 and the H4 methylene (B1212753) protons, and between the H4 and H5 protons of the ethyl group. This confirms the connectivity of the pentane (B18724) backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the assigned protons (H2, H3, H4, H5) to their corresponding carbons (C2, C3, C4, C5).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 3-Amino-1,1,1-trichloropentan-2-ol Predicted values are based on established principles and data from analogous structures.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
1 (-CCl₃)-~100-105-H2
2 (-CHOH)~4.0-4.5~75-80H3C1, C3, C4
3 (-CHNH₂)~3.2-3.6~55-60H2, H4C2, C4, C5
4 (-CH₂)~1.5-1.8~25-30H3, H5C2, C3, C5
5 (-CH₃)~0.9-1.1~10-15H4C3, C4

Conformational Analysis using NMR Techniques

The rotation around the C2-C3 and C3-C4 single bonds allows the molecule to adopt various conformations. chemistrysteps.comlibretexts.org The preferred conformation in solution is influenced by steric hindrance and potential intramolecular hydrogen bonding between the amino and hydroxyl groups. Nuclear Overhauser Effect (NOE) spectroscopy is the primary NMR method for probing these spatial relationships.

Stereochemical Assignments via J-coupling Analysis and NOESY

With two stereocenters at C2 and C3, 3-Amino-1,1,1-trichloropentan-2-ol can exist as two pairs of enantiomers (four stereoisomers in total): (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

J-coupling Analysis: The magnitude of the vicinal coupling constant between H2 and H3 (³JH2-H3) is dependent on the dihedral angle between these two protons, as described by the Karplus relationship. rubingroup.org In the anti-periplanar conformation (dihedral angle of 180°), the coupling constant is typically large (8-12 Hz), while in a gauche conformation (60°), it is small (2-4 Hz). By analyzing the preferred rotamers, the relative stereochemistry (syn or anti) of the amino and hydroxyl groups can be inferred.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. researchgate.netmdpi.com For example, in a conformation where the ethyl group and the trichloromethyl group are spatially near each other, NOE cross-peaks would be observed between their respective protons. This provides crucial information for building a 3D model of the molecule in solution and confirming stereochemical assignments. researchgate.netmdpi.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While NMR provides data on the solution-state structure, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. If a suitable crystal of a single enantiomer can be grown, this technique can determine the absolute stereochemistry (R/S configuration) at both C2 and C3. The analysis would reveal precise bond lengths, bond angles, and torsional angles, providing a definitive picture of the solid-state conformation and intermolecular interactions, such as hydrogen bonding networks involving the amine and alcohol functionalities.

Mass Spectrometry for Mechanistic Pathway Tracing and Impurity Profiling

Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the compound, which is invaluable for confirming its identity and characterizing related impurities.

For 3-Amino-1,1,1-trichloropentan-2-ol, the mass spectrum would exhibit several characteristic features:

Isotopic Pattern: The presence of three chlorine atoms would result in a distinctive isotopic cluster for the molecular ion ([M]⁺) and any chlorine-containing fragments. libretexts.orgyoutube.comjove.com The relative intensities of the M, M+2, M+4, and M+6 peaks would be dictated by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Pathways: Electron ionization (EI) would induce fragmentation. Key fragmentation pathways for amino alcohols include:

α-cleavage: The most common fragmentation for alcohols and amines involves cleavage of a C-C bond adjacent to the heteroatom. libretexts.orgjove.com Cleavage between C2-C3 would yield a [CH(OH)CCl₃]⁺ fragment or a [CH(NH₂)CH₂CH₃]⁺ fragment. Cleavage between C3-C4 would lead to the loss of an ethyl radical.

Loss of a Neutral Molecule: Dehydration (loss of H₂O) from the molecular ion is a common pathway for alcohols. libretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing confirmation of its functional groups. stellarnet.uslibretexts.org

Functional Group Region:

O-H and N-H Stretching: In a dilute solution with minimal hydrogen bonding, a sharp O-H stretching band would appear around 3600 cm⁻¹ and two sharp N-H stretching bands (for the primary amine) would appear around 3400-3300 cm⁻¹. quora.comresearchgate.net

C-H Stretching: Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. youtube.comdocbrown.info

Hydrogen Bonding Effects: In a concentrated sample or in the solid state, intermolecular and intramolecular hydrogen bonding will cause the O-H and N-H bands to broaden significantly and shift to lower wavenumbers (e.g., 3400-3200 cm⁻¹). quora.comnih.govresearchgate.net This provides direct evidence of these non-covalent interactions.

C-Cl Vibrations: The strong C-Cl stretching vibrations are expected in the fingerprint region of the IR spectrum, typically between 800 and 580 cm⁻¹. docbrown.info Raman spectroscopy is also particularly effective for observing C-Cl vibrations. researchgate.netacs.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in 3-Amino-1,1,1-trichloropentan-2-ol Predicted values are based on established principles and data from analogous structures.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Expected Appearance
O-HStretching (H-bonded)3400-3200Broad, strong
N-HStretching (H-bonded)3350-3250Medium, broad (doublet)
C-HStretching (aliphatic)2960-2850Medium to strong
C-OStretching1150-1050Strong
C-ClStretching800-580Strong, often multiple bands

Computational Chemistry and Theoretical Investigations

Reaction Mechanism Elucidation

Understanding the formation and reactivity of 3-Amino-1,1,1-trichloropentan-2-ol requires a detailed examination of the reaction pathways at a molecular level. A plausible synthetic route involves the nucleophilic addition of an amine to an α-trichloromethyl ketone, such as 1,1,1-trichloropentan-2-one. Computational methods are critical for mapping the intricate steps of such reactions. youtube.comlibretexts.orglibretexts.orglibretexts.org

Transition State Characterization

The transition state (TS) is a fleeting, high-energy configuration that represents the peak of the energy barrier between reactants and products. youtube.com For the formation of 3-Amino-1,1,1-trichloropentan-2-ol from an amine and a ketone, the mechanism involves at least two key transition states. The first corresponds to the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. youtube.comlibretexts.orglibretexts.org The second major transition state occurs during the subsequent proton transfers required to neutralize the intermediate. rsc.org

Computational techniques like Density Functional Theory (DFT) are employed to locate and characterize these transition states. By calculating the vibrational frequencies of the optimized molecular geometry, a true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com For peptide-derived amino alcohols, transition-state analogs have been designed and studied to understand enzymatic cleavage mechanisms. nih.gov

Reaction Coordinate Mapping and Energy Profiles

A reaction coordinate diagram visually represents the energy of a system as it progresses from reactants to products. By mapping this coordinate, chemists can identify all intermediates, transition states, and the activation energies (Ea) that govern the reaction rate. youtube.com

For the synthesis of 3-Amino-1,1,1-trichloropentan-2-ol, the reaction energy profile would typically show the initial reactants (e.g., 1,1,1-trichloropentan-2-one and an amine) at a certain energy level. The system's energy increases to a peak at the first transition state (TS1) before dropping to a more stable, lower-energy carbinolamine intermediate. libretexts.org Further proton transfers would proceed through another transition state (TS2) before settling at the final product energy level. The relative energies of these states determine the reaction's kinetics and thermodynamics.

Below is a hypothetical energy profile for a two-step reaction forming an amino alcohol.

Reaction SpeciesDescriptionRelative Energy (kJ/mol)
Reactants1,1,1-trichloropentan-2-one + Amine0
TS1N---C bond forming+60
IntermediateCarbinolamine-25
TS2Proton transfer+30
Product3-Amino-1,1,1-trichloropentan-2-ol-40

This table presents illustrative data for a hypothetical reaction pathway. Actual values would be determined through specific quantum chemical calculations.

Solvent Effects on Reaction Pathways

The choice of solvent can dramatically influence reaction rates and even alter mechanistic pathways. wikipedia.orgnumberanalytics.comacs.org Computational models, particularly implicit solvation models like the Polarizable Continuum Model (PCM), are used to simulate how a solvent environment affects the stability of reactants, intermediates, and transition states. kyushu-u.ac.jp

For reactions involving charged species, such as the formation of the zwitterionic intermediate or the protonated iminium ion in related reactions, polar protic solvents like water or ethanol (B145695) can offer significant stabilization through hydrogen bonding and dipole-dipole interactions. wikipedia.orglibretexts.org This stabilization can lower the energy of the transition state, thereby accelerating the reaction rate. wikipedia.orglibretexts.org Conversely, a non-polar solvent might favor a different pathway or slow the reaction down. The study of solvent effects is crucial for optimizing synthetic yields and understanding reaction dynamics in different chemical environments. acs.org

pKa Calculations and Acidity/Basicity Predictions

The acidity of the hydroxyl group and the basicity of the amino group are fundamental properties of 3-Amino-1,1,1-trichloropentan-2-ol. These are quantified by the pKa value, which can be accurately predicted using computational methods. kyushu-u.ac.jpresearchgate.net Such predictions rely on calculating the Gibbs free energy change (ΔG) for the deprotonation (for the acid) and protonation (for the base) reactions in a simulated aqueous environment. mdpi.com

Methods combining DFT with continuum solvation models (like PCM or SMD) are highly effective for this purpose. kyushu-u.ac.jpacs.orgnih.gov The presence of the highly electronegative chlorine atoms in the trichloromethyl group is expected to have a profound impact. This group exerts a strong electron-withdrawing inductive effect, which stabilizes the resulting alkoxide and ammonium (B1175870) conjugate ions. This stabilization significantly increases the acidity of the hydroxyl group (lowering its pKa) and decreases the basicity of the amino group (lowering the pKa of its conjugate acid) compared to a non-halogenated analogue like 3-aminopentan-2-ol.

Functional GroupCompoundPredicted pKaEffect of -CCl3 Group
Hydroxyl (-OH)3-Aminopentan-2-ol~17-18-
Hydroxyl (-OH)3-Amino-1,1,1-trichloropentan-2-ol~12-13Increased Acidity
Amino (-NH3+)3-Aminopentan-2-ol (conjugate acid)~10-11-
Amino (-NH3+)3-Amino-1,1,1-trichloropentan-2-ol (conjugate acid)~6-7Decreased Basicity

This table provides estimated pKa values based on known substituent effects. Precise values require specific computational analysis.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the three-dimensional structure and dynamic behavior of 3-Amino-1,1,1-trichloropentan-2-ol. These methods are essential for understanding the non-covalent interactions that govern its conformational preferences and potential biological activity.

Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The spatial arrangement of the functional groups in 3-Amino-1,1,1-trichloropentan-2-ol allows for significant intramolecular interactions that stabilize certain conformations.

Halogen Bonding: A more unique interaction involves the trichloromethyl group. Halogen atoms, particularly when bonded to an electron-withdrawing group, can feature a region of positive electrostatic potential known as a σ-hole on the outermost portion of the atom, opposite the covalent bond. acs.orgresearchgate.net This σ-hole can act as an electrophile, forming an attractive, non-covalent interaction with a nucleophile, such as the lone pair of electrons on the nitrogen or oxygen atom. ijres.orgacs.org This "halogen bond" is a significant directional force that can influence molecular conformation and crystal packing. acs.orgmdpi.com Molecular dynamics simulations can reveal the prevalence and geometric preferences of both hydrogen and halogen bonds, providing a dynamic picture of these crucial intramolecular forces. nih.govnih.gov

Interaction TypeDonorAcceptorTypical Energy (kJ/mol)
Hydrogen Bond-OH-NH215 - 35
Hydrogen Bond-NH2-OH10 - 25
Halogen Bond-C-Cl (σ-hole)N (lone pair)5 - 20
Halogen Bond-C-Cl (σ-hole)O (lone pair)5 - 15

This table lists potential intramolecular interactions and their generally accepted energy ranges.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic and Electrophilic Reactivity of Amino and Hydroxyl Groups

The amino and hydroxyl groups of 3-Amino-1,1,1-trichloropentan-2-ol are the primary centers of nucleophilic and electrophilic activity.

The nitrogen atom of the primary amino group, with its lone pair of electrons, is the most nucleophilic site in the molecule. Amines are generally more nucleophilic than alcohols, a trend that holds true in this context. libretexts.orglibretexts.org This heightened nucleophilicity allows the amino group to readily participate in reactions such as alkylation, acylation, and condensation reactions. For instance, it can react with electrophiles like alkyl halides or acid chlorides.

The oxygen atom of the hydroxyl group also possesses lone pairs and can act as a nucleophile, albeit a weaker one than the amino group. libretexts.orgyoutube.com Its reactivity can be enhanced by deprotonation with a base to form a more potent alkoxide nucleophile. youtube.com Conversely, the hydroxyl group can be made electrophilic by protonation or conversion into a better leaving group, such as a tosylate. youtube.com

In reactions involving both functional groups, the greater nucleophilicity of the amino group often dictates the initial site of reaction. Selective protection of the amino group may be necessary to facilitate reactions at the hydroxyl center. frontiersin.org

Table 1: Comparison of Nucleophilic and Electrophilic Potential

Functional GroupNatureReactivityPotential Reactions
Amino (-NH2)Primarily NucleophilicHighAlkylation, Acylation, Imine formation
Hydroxyl (-OH)Nucleophilic/ElectrophilicModerateEtherification, Esterification, Oxidation

Influence of the Trichloromethyl Group on Adjacent Functionalities

The trichloromethyl (-CCl3) group exerts a profound influence on the reactivity of the adjacent amino and hydroxyl groups through both steric and electronic effects.

Electronic Effects: The three chlorine atoms make the -CCl3 group a potent electron-withdrawing group due to the inductive effect. stackexchange.com This effect propagates through the carbon skeleton, decreasing the electron density on the neighboring carbon atoms and, to a lesser extent, on the amino and hydroxyl groups. This reduced electron density can decrease the nucleophilicity of both the amino and hydroxyl groups compared to their non-chlorinated analogs. Furthermore, the chlorine atoms themselves can exhibit electrophilic character due to the phenomenon of σ-holes, potentially opening up unique reaction pathways. rsc.orgresearchgate.net

Steric Effects: The -CCl3 group is sterically bulky, which can hinder the approach of reactants to the adjacent functional groups. stackexchange.com This steric hindrance can influence the regioselectivity and stereoselectivity of reactions. For example, attack at the carbon bearing the hydroxyl group (C-2) might be impeded, favoring reactions at the less hindered amino group (C-3).

Stereoselective Reactions and Kinetic Resolution Processes

The presence of two chiral centers at C-2 and C-3 in 3-Amino-1,1,1-trichloropentan-2-ol means that it can exist as a mixture of diastereomers and enantiomers. libretexts.orgyoutube.comyoutube.com This stereochemistry is a critical consideration in its reactions.

Reactions at either of the chiral centers can proceed with retention or inversion of configuration, or lead to racemization, depending on the reaction mechanism. libretexts.org For instance, an S_N2 reaction at C-2 would likely proceed with inversion of configuration, while an S_N1 reaction would lead to a racemic mixture at that center. libretexts.org

The synthesis of a single stereoisomer of this compound would likely involve stereoselective methods, such as asymmetric synthesis or the resolution of a racemic mixture. nih.govacs.org Chiral amino alcohols are themselves valuable synthons and can be prepared using biocatalytic methods or asymmetric hydrogenation. frontiersin.orgnih.govnih.govrsc.org Kinetic resolution, a process where one enantiomer reacts faster than the other, could also be employed to separate the enantiomers of 3-Amino-1,1,1-trichloropentan-2-ol or its derivatives.

Complex Reaction Pathways and Side Reaction Analysis

The bifunctional nature of 3-Amino-1,1,1-trichloropentan-2-ol can lead to complex reaction pathways and the formation of side products.

Intramolecular reactions are a distinct possibility. For example, under appropriate conditions, the amino group could displace an activated hydroxyl group (or vice versa) to form a three-membered aziridine (B145994) ring. The rearrangement of β-amino alcohols via aziridinium (B1262131) intermediates is a known transformation. rsc.org The regioselectivity of the ring-opening of such an intermediate would be influenced by the steric and electronic nature of the substituents. rsc.org

Side reactions could also involve the trichloromethyl group. While generally stable, under strongly reducing conditions, the C-Cl bonds could be cleaved. Conversely, the electrophilic nature of the chlorine atoms could lead to unexpected reactions with strong nucleophiles. rsc.orgresearchgate.net The reaction of β-amino alcohols with reagents like 1,1'-carbonyldiimidazole (B1668759) can lead to different products, such as oxazolidinones or aziridines, depending on the substituents on the nitrogen atom. researchgate.net

Catalytic Applications as a Ligand or Chiral Auxiliary in Organic Transformations

Chiral β-amino alcohols and their derivatives are widely used as ligands for metal catalysts and as chiral auxiliaries in asymmetric synthesis. nih.govnih.gov Given its chiral nature, 3-Amino-1,1,1-trichloropentan-2-ol has the potential to be utilized in a similar fashion.

As a ligand, the amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as the addition of organometallic reagents to aldehydes or ketones. nih.gov The electron-withdrawing trichloromethyl group could modulate the electronic properties of the metal center, potentially influencing its catalytic activity. nih.gov

As a chiral auxiliary, the molecule could be temporarily attached to a substrate, directing a subsequent diastereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered. The stereochemical outcome of such reactions would be dictated by the specific conformation of the substrate-auxiliary adduct.

While the presence of the amino group can sometimes have a detrimental effect on the durability of certain catalysts, gold-based catalysts have shown promise in the oxidation of amino alcohols. mdpi.com This suggests that with the appropriate catalytic system, 3-Amino-1,1,1-trichloropentan-2-ol could find applications in catalysis. mdpi.com

Advanced Analytical Methodologies for Purity and Stereochemical Assessment

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a leading technique for the enantioselective separation of chiral compounds, including amino alcohols. researchgate.net The direct separation of enantiomers is most effectively achieved using chiral stationary phases (CSPs). nih.gov These phases create a chiral environment within the column, allowing for differential interaction with the enantiomers of the analyte, which leads to different retention times and thus, separation.

For a compound like 3-Amino-1,1,1-trichloropentan-2-ol, which contains both an amino and a hydroxyl group, several types of CSPs are applicable. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., cellulose-3,5-dimethylphenylcarbamate), are widely used due to their broad applicability and high loading capacity. nih.govmdpi.com Macrocyclic glycopeptide antibiotics, like teicoplanin, are also highly effective CSPs for resolving underivatized amino acids and similar polar compounds because they possess ionic groups compatible with a wide range of mobile phases. sigmaaldrich.com

Method development typically involves screening various CSPs and mobile phase compositions. nih.gov Common mobile phases for normal-phase chiral HPLC consist of a non-polar solvent like n-hexane mixed with an alcohol such as isopropanol (B130326) or ethanol (B145695), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and resolution for basic analytes. nih.gov Reversed-phase conditions using aqueous-organic mobile phases can also be employed, particularly with macrocyclic glycopeptide CSPs. sigmaaldrich.com

Table 1: Common Chiral Stationary Phases for Amino Alcohol Separation This table is interactive. You can sort and filter the data.

CSP Type Chiral Selector Example Typical Mobile Phase Mode Applicable Analytes
Polysaccharide Cellulose (3,5-dimethylphenylcarbamate) Normal & Reversed-Phase Broad range, including amino alcohols
Polysaccharide Amylose (3,5-dimethylphenylcarbamate) Normal & Reversed-Phase Broad range, complementary to cellulose
Macrocyclic Glycopeptide Teicoplanin Reversed-Phase, Polar Organic Polar and ionic compounds, amino acids

| Crown Ether | (S,S)- or (R,R)-18-Crown-6-tetracarboxylic acid | Reversed-Phase | Primary amines, amino acids |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) is another powerful technique for chiral separations, prized for its high resolution and sensitivity. chromatographyonline.com For GC analysis of 3-Amino-1,1,1-trichloropentan-2-ol, two main considerations are volatility and the choice of a chiral stationary phase. Due to the polar amino and hydroxyl groups, the compound's volatility is likely low, necessitating derivatization to form less polar, more volatile derivatives prior to analysis. researchgate.net This can be achieved by reacting the analyte with reagents like chloroformates. nih.gov

The separation of these derivatives is performed on a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are the most common and versatile CSPs for GC. chromatographyonline.comgcms.cz These cyclic oligosaccharides have a chiral cavity, and by modifying the hydroxyl groups on the exterior (e.g., by permethylation or trifluoroacetylation), their enantioselective properties can be finely tuned. researchgate.netchromatographyonline.com The choice of the specific cyclodextrin (α, β, or γ) and its derivatizing group determines the column's selectivity for different classes of compounds. chromatographyonline.comgcms.cz

Table 2: Common Chiral GC Columns for Separation of Volatile Derivatives This table is interactive. You can sort and filter the data.

CSP Class Specific Phase Example Typical Application
Cyclodextrin-based Permethylated β-cyclodextrin General purpose, separation of many enantiomers
Cyclodextrin-based Heptakis(2,6-di-O-methyl-3-O-trifluoroacetyl)-β-cyclodextrin Enhanced selectivity for various functional groups

| Amino Acid Derivative | Chirasil-Val | Separation of amino acid enantiomers |

Supercritical Fluid Chromatography (SFC) for Stereoisomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral analysis, particularly in the pharmaceutical industry. chromatographyonline.com It combines the low viscosity and high diffusivity of a supercritical fluid (typically carbon dioxide) with the selectivity of liquid chromatography. researchgate.net This results in faster separations, reduced solvent consumption, and often superior resolution compared to HPLC. researchgate.net

SFC is highly compatible with the polysaccharide-based CSPs used in HPLC, making method transfer relatively straightforward. chromatographyonline.comresearchgate.net For the stereoisomers of 3-Amino-1,1,1-trichloropentan-2-ol, an SFC method would likely employ a cellulose- or amylose-based column. The mobile phase would consist of supercritical CO2 modified with a small percentage of an organic solvent, typically an alcohol like methanol (B129727) or ethanol, to modulate analyte retention and enhance solubility. researchgate.netresearchgate.net The unique properties of supercritical fluids allow for the use of higher flow rates, enabling high-throughput analysis, which is crucial during drug discovery and development. chromatographyonline.com

Quantitative Determination of Enantiomeric and Diastereomeric Excess

The primary goal of a chiral separation is to quantify the stereochemical purity of a sample. This is expressed as enantiomeric excess (ee) for a pair of enantiomers and diastereomeric excess (de) when multiple chiral centers create diastereomers. nih.gov Once a chromatographic method (HPLC, GC, or SFC) successfully separates the stereoisomers, the ee and de can be calculated from the peak areas in the resulting chromatogram.

The enantiomeric excess for a pair of enantiomers (R and S) is calculated as: ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100

Beyond chromatography, optical methods can also be used for quantitative analysis. nih.govnsf.gov Techniques involving chiral sensors or selectors can induce a measurable change in a spectroscopic signal, such as fluorescence or circular dichroism (CD), upon binding to the enantiomers of an analyte. nih.govrsc.org By creating a calibration curve that plots the spectroscopic response against samples of known enantiomeric composition, the ee of an unknown sample can be determined rapidly without the need for physical separation. nih.govnsf.gov This approach is particularly valuable for high-throughput screening. nih.govrsc.org

Table 3: Hypothetical Calibration Data for Optical ee Determination This table is interactive. You can sort and filter the data.

Sample Known ee (%) Measured Signal (e.g., CD intensity at 360 nm)
1 100.0 50.2
2 80.0 40.1
3 60.0 30.3
4 40.0 20.0
5 20.0 10.1
6 0.0 0.0
7 -20.0 -9.9
8 -40.0 -20.2
9 -60.0 -30.1
10 -80.0 -40.3

| 11 | -100.0 | -50.1 |

Development of Novel Derivatization Reagents for Enhanced Separation and Detection

Derivatization can be a critical step in the analysis of chiral compounds for two main reasons: to improve chromatographic properties (like volatility for GC) and to enhance detection sensitivity. researchgate.netmdpi.com An alternative to direct separation on a CSP is the use of a chiral derivatizing agent (CDA). mdpi.com

A CDA is an enantiomerically pure reagent that reacts with the analyte (in this case, the amino group of 3-Amino-1,1,1-trichloropentan-2-ol) to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) chromatography column. chromatographyonline.com This is known as the indirect approach to chiral separation.

A well-known example of a CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), which reacts with primary and secondary amines. nih.govnih.gov Other reagents, such as o-phthalaldehyde (B127526) (OPA) used in conjunction with a chiral thiol, can form fluorescent diastereomeric isoindoles, which greatly enhances detection limits. researchgate.net The development of new CDAs focuses on achieving rapid reaction times, creating stable derivatives, and providing large separation factors for the resulting diastereomers. nih.gov

Table 4: Selected Derivatization Reagents for Amino Groups This table is interactive. You can sort and filter the data.

Reagent Name Abbreviation Target Functional Group Method Purpose
Marfey's Reagent FDAA Primary/Secondary Amines Indirect (HPLC) Forms diastereomers for separation on achiral columns. nih.govnih.gov
o-Phthalaldehyde / Chiral Thiol OPA / e.g., NAC Primary Amines Indirect (HPLC) Forms fluorescent diastereomers for enhanced detection. researchgate.net
Heptafluorobutyl chloroformate HFB-Cl Amines, Alcohols Direct (GC) Increases volatility and improves chromatographic behavior. nih.gov

| Ninhydrin | - | Primary/Secondary Amines | Sensing (Spectroscopy) | Forms colored/chiroptical products for ee determination. nsf.gov |

Potential Roles in Advanced Material Precursors Excluding Biological/clinical Applications

Chiral Building Block in Advanced Organic Synthesis

Chiral 1,2-amino alcohols are recognized as privileged structural motifs in asymmetric synthesis, serving as key components for creating complex molecules with specific three-dimensional arrangements. nih.gov The value of 3-Amino-1,1,1-trichloropentan-2-ol in this context lies in its identity as a chiral building block, which can be incorporated into larger, more complex molecular architectures.

The stereochemistry of the amino and hydroxyl groups can be used to direct the stereochemical outcome of subsequent reactions, a fundamental principle in modern synthetic chemistry. diva-portal.org Analogous fluorinated compounds, such as β-amino-α-trifluoromethyl alcohols, are known to be valuable for stereocontrolled reactions due to the unique electronic properties of the halogenated group. nih.gov Similarly, the bulky and strongly electron-withdrawing trichloromethyl group in 3-Amino-1,1,1-trichloropentan-2-ol would significantly influence the reactivity and spatial orientation of the molecule, making it a potentially useful auxiliary for inducing stereoselectivity.

Methods for synthesizing related chiral carbinols have demonstrated that stereochemical integrity can be maintained during synthesis, which is crucial for their application as building blocks. acs.orgnih.gov The development of synthetic routes that control the formation of specific stereoisomers of this compound would be essential for its practical application. nih.gov

Scaffold for Novel Ligand or Catalyst Development

The bifunctional nature of 3-Amino-1,1,1-trichloropentan-2-ol, possessing both an amino (-NH2) and a hydroxyl (-OH) group, makes it an ideal scaffold for the synthesis of novel chiral ligands. nih.gov Amino alcohols are frequently used to create ligands for metal-catalyzed asymmetric reactions. alfa-chemistry.comresearchgate.net These ligands coordinate with metal centers (e.g., copper, rhodium, zinc), creating a chiral environment that can guide a reaction to produce a desired enantiomer of the product. alfa-chemistry.comrsc.org

The synthesis of such ligands often involves derivatization of the amino or hydroxyl groups. diva-portal.org For example, the amino group can be converted into an amide or an imine, while the hydroxyl group can be etherified or esterified. These modifications fine-tune the steric and electronic properties of the resulting ligand, optimizing its performance in catalytic processes like enantioselective additions to aldehydes or C-H functionalization reactions. researchgate.netrsc.org

Carbohydrate-derived β-amino alcohols have been successfully used to create ligands for reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high conversion rates and enantioselectivity. mdpi.com Given this precedent, 3-Amino-1,1,1-trichloropentan-2-ol could be explored for similar applications, with the trichloromethyl group offering a unique steric and electronic profile compared to more common alkyl or aryl substituents.

Table 1: Examples of Chiral Amino Alcohol Ligand Applications

Ligand Type Metal Catalyst Asymmetric Reaction Example Reference
β-Amino alcohols Zinc Enantioselective addition of diethylzinc to aldehydes rsc.org
Ferrocenyl amino alcohols Zinc Asymmetric ethyl- and phenylzinc additions to aldehydes researchgate.net
Fructose-derived β-amino alcohols Titanium Enantioselective addition of diethylzinc to aldehydes mdpi.com

Intermediates in the Synthesis of Complex Molecules

Beyond serving as a chiral auxiliary or ligand scaffold, 3-Amino-1,1,1-trichloropentan-2-ol can function as a versatile intermediate for constructing more complex molecules. The trichloromethyl group is a particularly reactive moiety, capable of undergoing a variety of chemical transformations. Trichloromethyl carbinols are known precursors for a range of compounds, including heterocycles. organic-chemistry.orgorganic-chemistry.org

The functional groups of this compound allow for diverse synthetic pathways:

The amino group can be a nucleophile or be transformed into other nitrogen-containing functional groups.

The hydroxyl group can be oxidized to a ketone or substituted.

The trichloromethyl group can be converted into a carboxylic acid ester or other functionalities.

The synthesis of β-amino alcohols is a critical area of research because they are precursors to a wide array of chemical products. growingscience.com Efficient methods for producing these intermediates, such as the ring-opening of epoxides or the amination of alcohols, are continually being developed. organic-chemistry.org The synthesis of related trifluoromethylated amino alcohols has been shown to provide access to complex fluorinated compounds and peptidomimetics. uzh.chnih.gov By analogy, 3-Amino-1,1,1-trichloropentan-2-ol could be a key intermediate for accessing novel chlorinated compounds with tailored properties for materials science applications.

Future Research Directions

Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability

The development of efficient and sustainable synthetic routes is paramount for the accessibility and practical application of 3-Amino-1,1,1-trichloropentan-2-ol. Future research should prioritize the exploration of novel synthetic strategies that offer improvements in yield, selectivity, and environmental impact over classical methods. Key areas of focus could include:

Catalytic Asymmetric Synthesis: The presence of a stereocenter at the carbon bearing the hydroxyl group invites the development of catalytic asymmetric methods to produce enantiomerically pure forms of the compound. This would be crucial for applications in fields such as medicinal chemistry and materials science where chirality plays a critical role.

Flow Chemistry Approaches: Implementing continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reproducibility. The precise control over reaction parameters in flow reactors could lead to higher yields and purities while minimizing waste.

Biocatalysis: The use of enzymes as catalysts could provide a highly selective and environmentally friendly route to 3-Amino-1,1,1-trichloropentan-2-ol. Lipases or other hydrolases could be explored for the resolution of racemic mixtures or for direct asymmetric synthesis.

Synthetic StrategyPotential AdvantagesResearch Focus
Catalytic Asymmetric SynthesisHigh enantiomeric purity, access to specific stereoisomersDevelopment of novel chiral catalysts and ligands
Flow ChemistryImproved safety, scalability, and reproducibilityOptimization of reactor design and reaction conditions
BiocatalysisHigh selectivity, mild reaction conditions, sustainabilityScreening and engineering of suitable enzymes

Deeper Mechanistic Understanding of Key Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of 3-Amino-1,1,1-trichloropentan-2-ol is essential for optimizing reaction conditions and designing new applications. Future research in this area should aim to elucidate the intricate details of key chemical transformations. This could involve:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, transition states, and intermediates. This would provide valuable insights into the thermodynamics and kinetics of the reactions.

Spectroscopic Studies: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to monitor reaction progress in real-time and identify transient species. This would help in confirming the proposed reaction mechanisms.

Kinetics and Isotope Labeling Studies: Performing kinetic studies and using isotopically labeled starting materials can provide definitive evidence for the proposed mechanistic pathways.

Expansion of Applications as a Unique Polyfunctionalized Scaffold

The unique combination of a trichloromethyl group, a hydroxyl group, and an amino group within the same molecule makes 3-Amino-1,1,1-trichloropentan-2-ol a highly attractive scaffold for the synthesis of diverse and complex molecules. Future research should focus on leveraging this polyfunctionality to develop novel applications. Potential areas of exploration include:

Synthesis of Heterocyclic Compounds: The functional groups present in the molecule can be utilized for the construction of various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.

Development of Novel Ligands: The amino and hydroxyl groups can act as coordination sites for metal ions, making the compound a potential precursor for the synthesis of novel ligands for catalysis or materials science.

Probing Biological Activity: The trichloromethyl group is a known pharmacophore in some bioactive molecules. The synthesis and biological evaluation of derivatives of 3-Amino-1,1,1-trichloropentan-2-ol could lead to the discovery of new therapeutic agents.

Application AreaRationalePotential Outcome
Heterocyclic SynthesisThe compound's functional groups are ideal for ring-forming reactions.Access to novel and diverse heterocyclic scaffolds.
Ligand DevelopmentThe amino and hydroxyl groups can coordinate to metal centers.New catalysts with unique reactivity and selectivity.
Biological ScreeningThe trichloromethyl group is a potential pharmacophore.Discovery of new compounds with therapeutic potential.

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